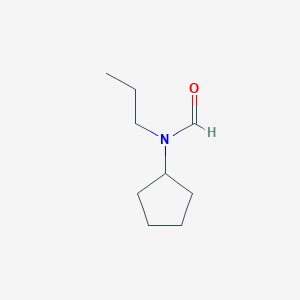
Formamide, N-cyclopentyl-N-propyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-cyclopentyl-N-propyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a derivative of formamide, where the hydrogen atoms are replaced by cyclopentyl and propyl groups. This compound is used primarily in research and experimental settings due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-cyclopentyl-N-propyl-(9CI) typically involves the reaction of cyclopentylamine and propylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+Propylamine+Formic Acid→Formamide, N-cyclopentyl-N-propyl-(9CI)
Industrial Production Methods
In an industrial setting, the production of Formamide, N-cyclopentyl-N-propyl-(9CI) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-cyclopentyl-N-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formamide, N-cyclopentyl-N-propyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Formamide, N-cyclopentyl-N-propyl-(9CI) involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The cyclopentyl and propyl groups enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide, N-cyclopentyl-N-cyclopropyl-(9CI): This compound has a cyclopropyl group instead of a propyl group.
Formamide, N-cyclopentyl-N-butyl-(9CI): This compound has a butyl group instead of a propyl group.
Uniqueness
Formamide, N-cyclopentyl-N-propyl-(9CI) is unique due to its specific combination of cyclopentyl and propyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N-cyclopentyl-N-propylformamide |
InChI |
InChI=1S/C9H17NO/c1-2-7-10(8-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
QZOXUNZOGUCKHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


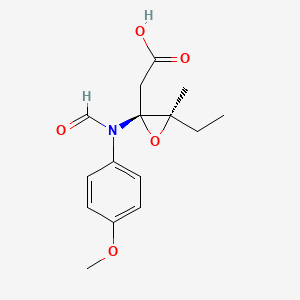
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
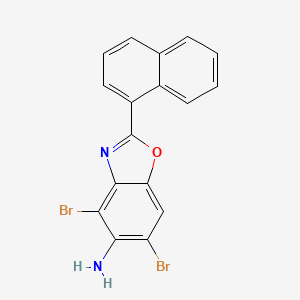
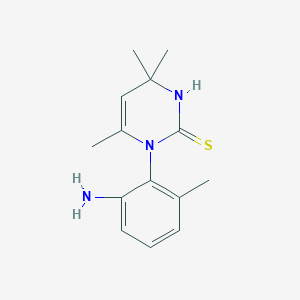
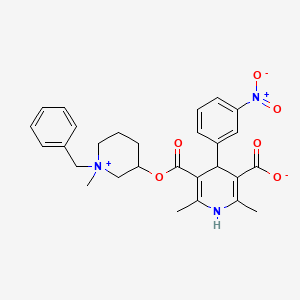
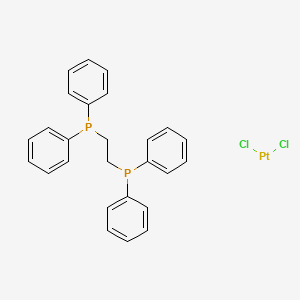
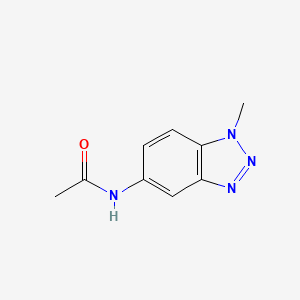
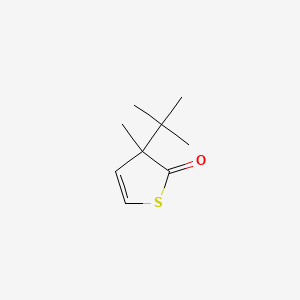
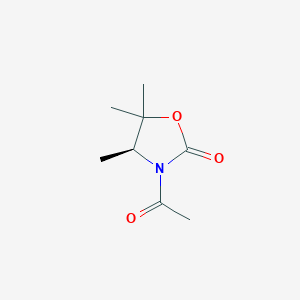
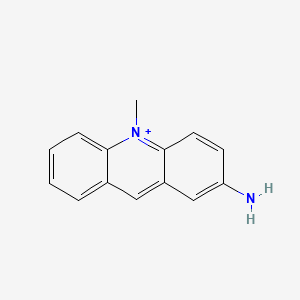
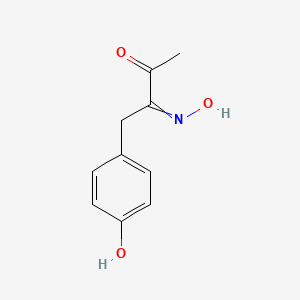
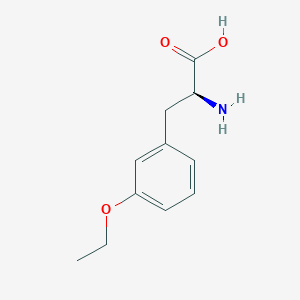
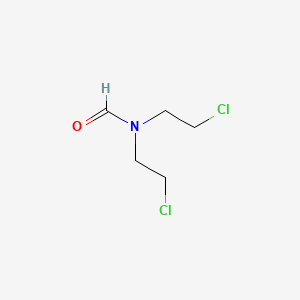
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
